molecular formula C21H22Cl2N3O3PS B3042858 O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate CAS No. 680214-83-9

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate

Cat. No.: B3042858
CAS No.: 680214-83-9
M. Wt: 498.4 g/mol
InChI Key: JQKHXGCOBSHDBH-UHFFFAOYSA-N
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Description

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a pyrimidine ring substituted with a dichlorobenzyl group, a methyl group, and a pyridinyl group, along with a phosphothioate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine ring, followed by the introduction of the dichlorobenzyl, methyl, and pyridinyl groups. The final step involves the esterification with diethyl phosphothioate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphothioate group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphothioate group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate is unique due to its combination of a pyrimidine ring with a phosphothioate ester moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-pyridin-2-ylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N3O3PS/c1-4-27-30(31,28-5-2)29-21-16(12-15-9-10-17(22)18(23)13-15)14(3)25-20(26-21)19-8-6-7-11-24-19/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHXGCOBSHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N3O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112663
Record name O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680214-83-9
Record name O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680214-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[5-[(3,4-Dichlorophenyl)methyl]-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl] O,O-diethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate
Reactant of Route 2
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate
Reactant of Route 3
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate
Reactant of Route 4
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate
Reactant of Route 5
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate
Reactant of Route 6
O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate

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